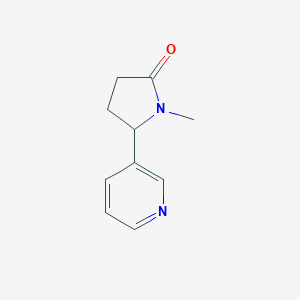

1-Methyl-5-(3-pyridinyl)-2-pyrrolidinone

Description

Contextual Significance in Chemical Biology and Medicinal Chemistry

1-Methyl-5-(3-pyridinyl)-2-pyrrolidinone, widely known as cotinine (B1669453), is the predominant metabolite of nicotine (B1678760) and serves as a reliable biomarker for measuring exposure to tobacco smoke. medchemexpress.comwikipedia.org Its chemical structure, characterized by a pyrrolidinone ring, is a prevalent scaffold in a multitude of natural products and pharmacologically active agents. nih.gov The five-membered nitrogen-containing heterocyclic ring system is of great interest to medicinal chemists due to its ability to explore pharmacophore space effectively, contribute to the stereochemistry of a molecule, and provide increased three-dimensional coverage. researchgate.net

The pyrrolidine (B122466) scaffold is a core structure in numerous biologically and pharmacologically active molecules, including many alkaloids and bioactive compounds. nih.gov Its presence in various FDA-approved drugs underscores its importance in drug discovery and development. nih.gov The molecular diversity and complexity offered by pyrrolidine-based molecules allow for the design and development of more active and less toxic drug candidates. nih.gov

Specifically, this compound (cotinine) interacts with nicotinic acetylcholine (B1216132) receptors (nAChRs), albeit with a much lower potency compared to nicotine. wikipedia.org It is considered a positive allosteric modulator of α7 nAChRs, meaning it can facilitate endogenous neurotransmission without directly stimulating the receptors. wikipedia.org This modulation has led to research into its potential therapeutic applications for a range of neurological and psychiatric conditions, including depression, post-traumatic stress disorder (PTSD), schizophrenia, Alzheimer's disease, and Parkinson's disease. wikipedia.org Studies in animal models have indicated that cotinine may possess nootropic and antipsychotic-like effects and can reduce behaviors associated with depression, anxiety, and fear, as well as memory impairment. wikipedia.org

Furthermore, the pyrrolidinone nucleus is a versatile lead compound for designing potent bioactive agents with a wide array of pharmacological activities, including antibacterial, antifungal, anticancer, and anticonvulsant properties. researchgate.net The chemical reactivity and structural features of the pyrrolidinone ring offer considerable scope for synthetic modifications, making it a valuable template in the field of medicinal chemistry. researchgate.net

Historical Perspectives on Pyrrolidinone Alkaloid Research

The history of pyrrolidinone alkaloid research is intrinsically linked to the broader study of alkaloids, which are naturally occurring nitrogenous organic compounds. Pyrrolidine alkaloids, chemically derived from pyrrolidine, are found in various plants. medchemexpress.com For instance, hygrine (B30402) and cuscohygrine (B30406) have been isolated from the leaves of the coca shrub. medchemexpress.com

The exploration of pyrrolidinone-containing natural products has revealed their widespread presence and diverse biological activities. baranlab.org The pyrrolidine ring is a common feature in alkaloids, sugars, and peptides. baranlab.org The study of these natural products has driven the development of synthetic methodologies to access these important motifs. baranlab.org

The investigation into this compound (cotinine) is a direct consequence of research into nicotine, a primary alkaloid in the tobacco plant (Nicotiana tabacum). medchemexpress.com As the main metabolite of nicotine, the study of cotinine became crucial for understanding the pharmacology and toxicology of tobacco use. medchemexpress.comresearchgate.net Its longer half-life compared to nicotine made it a more stable and reliable biomarker for assessing tobacco exposure. researchgate.net

Early research focused on the metabolic pathways of nicotine, leading to the identification and characterization of cotinine. researchgate.net Subsequent studies have explored the pharmacological properties of cotinine itself, revealing its own set of biological activities independent of its role as a nicotine metabolite. wikipedia.org While initially developed as an antidepressant under the name Scotine (as cotinine fumarate), it was never brought to market. wikipedia.org The ongoing research into its potential neuroprotective and cognitive-enhancing effects continues to shape the historical and future perspectives of pyrrolidinone alkaloid research. wikipedia.org

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-5-pyridin-3-ylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-12-9(4-5-10(12)13)8-3-2-6-11-7-8/h2-3,6-7,9H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIKROCXWUNQSPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CCC1=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047577 | |

| Record name | (+/-)-Cotinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cotinine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001046 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

15569-85-4, 66269-66-7, 486-56-6 | |

| Record name | 2-Pyrrolidinone, 1-methyl-5-(3-pyridinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015569854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Cotinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 66269-66-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cotinine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001046 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

41 °C | |

| Record name | Cotinine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001046 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for 1 Methyl 5 3 Pyridinyl 2 Pyrrolidinone and Its Research Analogues

Stereoselective Synthesis Approaches

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, developing synthetic routes that yield a single, desired stereoisomer of cotinine (B1669453) and its derivatives is of high importance. The most prevalent naturally occurring enantiomer is (S)-cotinine, which is formed from the metabolism of (S)-nicotine.

Stereoselective syntheses often focus on establishing the chiral center at the 5-position of the pyrrolidinone ring. An efficient enantioselective synthesis for the precursor, (S)-nicotine, has been described, which can then be converted to (S)-cotinine. One such method begins with 3-pyridinecarboxaldehyde (B140518) and utilizes a chiral auxiliary to introduce the desired stereochemistry. bris.ac.uk

Furthermore, stereoselective methods are crucial for producing metabolites of cotinine, such as 3'-hydroxycotinine, for research purposes. The metabolic formation of 3'-hydroxycotinine is highly stereoselective, yielding primarily the trans isomer. nih.govnih.gov A laboratory synthesis has been developed to mimic this selectivity. The process involves the deprotonation of (S)-cotinine using a strong base like lithium diisopropylamide (LDA), followed by oxidation. This reaction produces a mixture of trans- and cis-3'-hydroxycotinine, with the trans isomer being the major product. nih.gov The pure trans isomer can be isolated through crystallization of its hexanoate (B1226103) ester derivative, followed by cleavage of the ester. nih.gov

| Target Compound | Starting Material | Key Reagents/Steps | Outcome |

| (S)-Nicotine | 3-Pyridinecarboxaldehyde | 1. B-allyldiisopinocampheylborane (chiral auxiliary)2. Intramolecular hydroboration-cycloalkylation | Enantiomerically pure (S)-Nicotine (precursor to (S)-cotinine) bris.ac.uk |

| (3'R,5'S)-trans-3'-Hydroxycotinine | (S)-Cotinine | 1. Lithium diisopropylamide (LDA)2. Oxodiperoxymolybdenum(pyridine)(hexamethylphosphoric triamide) (MoOPH) | 80:20 mixture of trans-/cis-3'-hydroxycotinine, allowing for isolation of the pure trans isomer nih.gov |

Total Synthesis Strategies

Total synthesis refers to the complete chemical synthesis of a complex molecule from simple, commercially available precursors. For 1-methyl-5-(3-pyridinyl)-2-pyrrolidinone, total synthesis strategies are important for producing the compound when natural sources are not desired and for creating isotopically labeled versions for metabolic studies.

A key strategy for the total synthesis of (S)-cotinine involves the initial total synthesis of its direct precursor, (S)-nicotine. A reported four-step enantioselective synthesis of (S)-nicotine represents a viable total synthesis route, starting from 3-bromopyridine (B30812) and a chiral lactone. bris.ac.uk

For research applications, particularly in pharmacokinetic and metabolic studies, isotopically labeled compounds are invaluable. A convenient total synthesis for producing ¹⁴C-labeled cotinine from ¹⁴C-labeled nicotine (B1678760) has been developed. This method provides a reliable way to create tracers for analytical monitoring. psu.edu The synthesis involves the conversion of ¹⁴C-nicotine into an intermediate, ¹⁴C-dibromocotinine hydrobromide perbromide, which is then debrominated using zinc dust in acetic acid to yield the final ¹⁴C-cotinine product with high efficiency. psu.edu

| Synthesis Goal | Starting Material | Key Transformation | Key Reagents | Yield |

| Total Synthesis of ¹⁴C-Cotinine | ¹⁴C-Nicotine | Bromination | Bromine | Not specified |

| ¹⁴C-Dibromocotinine hydrobromide perbromide | Debromination | Zn dust, Acetic Acid | 71% psu.edu |

Green Chemistry Principles in Compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netpandawainstitute.com While specific literature on the "green synthesis" of this compound is limited, the principles of green chemistry can be applied to evaluate and improve existing synthetic routes.

Key principles applicable to cotinine synthesis include:

Waste Prevention: Designing syntheses with high atom economy that incorporate the maximum amount of starting material into the final product. Catalytic methods are often superior to stoichiometric reactions in this regard. youtube.com

Safer Solvents and Auxiliaries: Traditional organic syntheses often use hazardous solvents. The syntheses of cotinine derivatives have employed reagents like hexamethylphosphoric triamide (in MoOPH), which is a known carcinogen. nih.gov Green approaches would seek to replace such hazardous substances with safer alternatives.

Design for Energy Efficiency: Employing reactions that can be conducted at ambient temperature and pressure reduces energy consumption. The development of more efficient catalysts can help achieve this goal. youtube.com

Use of Renewable Feedstocks: (S)-Nicotine, the precursor to (S)-cotinine, is abundantly available from the tobacco plant (Nicotiana tabacum). researchgate.net Utilizing this natural and renewable source for the synthesis of derivatives can be considered an application of green chemistry principles. ncsu.edu

Future research in the synthesis of cotinine and its analogues could focus on replacing hazardous reagents like strong bases (LDA) and transition metal oxidants with enzyme-catalyzed or chemo-catalyzed processes that operate under milder, more environmentally benign conditions.

Analog and Derivative Synthesis for Research Probes

The synthesis of analogs and derivatives of this compound is crucial for creating research probes to investigate biological systems, such as nicotinic acetylcholine (B1216132) receptors (nAChRs), and to study metabolic pathways. researchgate.netncsu.edu

A primary focus has been the synthesis of major metabolites. As discussed, methods have been developed to produce trans-3'-hydroxycotinine, a major human metabolite of nicotine, which allows for its use as an analytical standard and for further biological evaluation. nih.govnih.gov A straightforward two-step method for this transformation involves using sodium bis(trimethylsilyl)amide and dibenzyl peroxydicarbonate, followed by hydrolysis. nih.gov

Broader efforts have targeted modifications at both the pyrrolidine (B122466) and pyridine (B92270) rings to explore structure-activity relationships. researchgate.net For example, nicotinamide (B372718) nucleotide analogues of both nicotine and cotinine have been synthesized to study their interactions with enzymes involved in their metabolism. nih.gov These synthetic efforts provide essential tools for pharmacology and medicinal chemistry, aiding in the development of potential treatments for central nervous system disorders. ncsu.edu

| Analog/Derivative | Synthetic Goal | Starting Material | Key Reagents/Strategy |

| trans-3'-Hydroxycotinine | Preparation of a major metabolite | Cotinine | Sodium bis(trimethylsilyl)amide, Dibenzyl peroxydicarbonate, followed by hydrolysis nih.gov |

| ¹⁴C-Cotinine | Isotopic labeling for tracer studies | ¹⁴C-Nicotine | Bromination followed by debromination with Zn/Acetic Acid psu.edu |

| Nicotinamide Nucleotide Analogues | Creation of biochemical probes | Cotinine | Not specified |

| SIB-1508Y (Nicotine Derivative) | Synthesis of potential anti-Parkinson's drug | (S)-Nicotine | Multi-step synthesis involving modification of the pyridine ring ncsu.edu |

Metabolism and Pharmacokinetics of 1 Methyl 5 3 Pyridinyl 2 Pyrrolidinone

In Vivo Pharmacokinetic Profiling

The pharmacokinetic profile of cotinine (B1669453) has been extensively studied in humans, revealing details about its absorption, distribution, clearance, and bioavailability.

Following oral administration, cotinine is rapidly absorbed, with peak systemic levels reached within 45 minutes. nih.gov It readily crosses the blood-brain barrier. nih.gov In animal studies where nicotine (B1678760) was administered intravenously, cotinine, its metabolite, was detected in the brain within minutes, with peak levels occurring 10-20 minutes post-injection. nih.gov

The steady-state volume of distribution for cotinine in humans is approximately 0.7–1.0 L/kg. nih.gov This is in contrast to its precursor, nicotine, which distributes more extensively into body tissues with a volume of distribution averaging 2.6 L/Kg. nih.govnih.gov Plasma protein binding for cotinine is low, averaging only 2-3%. nih.gov Studies in rats have shown that after nicotine administration, the highest concentrations of cotinine are found in the kidney. oup.comresearchgate.net

| Pharmacokinetic Parameter | Value (Human) | Reference |

|---|---|---|

| Time to Peak Concentration (Oral) | ~45 minutes | nih.gov |

| Volume of Distribution (Vd) | 0.7–1.0 L/kg | nih.gov |

| Plasma Protein Binding | 2–3% | nih.gov |

Cotinine exhibits high bioavailability, exceeding 95% following oral administration, which indicates minimal first-pass metabolism. nih.gov The elimination half-life of cotinine is significantly longer than that of nicotine, ranging from 12 to 20 hours. wikipedia.orgnih.gov This extended half-life is a key reason for its use as a biomarker of nicotine exposure. nih.govyoutube.com

The plasma clearance of cotinine averages between 0.4–1.0 ml/min/kg or approximately 45 ml/min. nih.govnih.gov Studies have shown that cotinine elimination rates are similar in smokers and non-smokers. nih.gov However, research has identified ethnic differences in cotinine metabolism, with some studies indicating that the clearance of cotinine is significantly lower in Black individuals compared to White individuals. nih.gov

| Pharmacokinetic Parameter | Value (Human) | Reference |

|---|---|---|

| Oral Bioavailability | >95% | nih.gov |

| Elimination Half-life | 12–20 hours | wikipedia.orgnih.gov |

| Plasma Clearance | 0.4–1.0 ml/min/kg | nih.gov |

| Average Clearance | ~45 ml/min | nih.gov |

Metabolic Pathway Elucidation

Cotinine is extensively metabolized before excretion. The metabolic pathways involve both Phase I biotransformations and Phase II conjugation reactions, primarily occurring in the liver. nih.govnih.gov

The primary Phase I metabolic pathway for cotinine is hydroxylation, catalyzed mainly by the cytochrome P450 2A6 (CYP2A6) enzyme. nih.govnih.gov This reaction predominantly forms trans-3'-hydroxycotinine, which is the most abundant metabolite of cotinine found in urine. nih.govnih.govclinpgx.org The conversion is highly stereoselective for the trans-isomer. nih.gov

Other Phase I biotransformations include the formation of 5'-hydroxycotinine and cotinine N-oxide, also mediated by P450 enzymes. clinpgx.orgnih.govresearchgate.net Additionally, N-demethylation of cotinine occurs, leading to the formation of norcotinine (B101708). clinpgx.orgclinpgx.orgacs.org

Following Phase I metabolism, cotinine and its metabolites can undergo Phase II conjugation reactions, which increase their water solubility and facilitate their excretion. The most significant conjugation reaction is glucuronidation. nih.gov Cotinine itself undergoes N-glucuronidation on the nitrogen of its pyridine (B92270) ring to form cotinine-N-glucuronide. aacrjournals.orgaacrjournals.org This reaction is primarily catalyzed by the enzyme UDP-glucuronosyltransferase 2B10 (UGT2B10). clinpgx.orgaacrjournals.orgnih.gov

The primary Phase I metabolite, trans-3'-hydroxycotinine, also undergoes extensive glucuronidation. nih.gov This reaction, however, occurs at the hydroxyl group, forming an O-glucuronide, and is catalyzed by different enzymes, most likely UGT2B7. clinpgx.orgaacrjournals.org Cotinine-N-glucuronide accounts for 12-17% of the initial nicotine dose found in urine, while trans-3'-hydroxycotinine glucuronide accounts for another 7-9%. nih.gov

Metabolite Identification and Characterization

Several metabolites of cotinine have been identified and characterized in human biological fluids, primarily urine. These metabolites provide a comprehensive picture of the biotransformation of cotinine.

The principal metabolites identified are:

trans-3'-hydroxycotinine: The major product of Phase I hydroxylation. arupconsult.comnih.govclinpgx.org

Cotinine-N-glucuronide: The main Phase II conjugate of cotinine. nih.govclinpgx.org

trans-3'-hydroxycotinine glucuronide: The primary Phase II conjugate of the main Phase I metabolite. nih.govclinpgx.org

5'-hydroxycotinine: A minor product of hydroxylation. clinpgx.orgnih.gov

Cotinine N-oxide: A minor Phase I metabolite. clinpgx.orgnih.govclinpgx.org

Norcotinine (Demethylcotinine): The product of N-demethylation. clinpgx.orgnih.gov

Cotinine methonium ion: Another identified urinary metabolite. nih.gov

Of these, trans-3'-hydroxycotinine and its glucuronide conjugate are the most abundant, collectively accounting for 40-60% of a nicotine dose excreted in urine. nih.govclinpgx.org

| Metabolite | Metabolic Pathway | Key Enzyme(s) | Reference |

|---|---|---|---|

| trans-3'-hydroxycotinine | Phase I: Hydroxylation | CYP2A6 | nih.govnih.govnih.govclinpgx.org |

| 5'-hydroxycotinine | Phase I: Hydroxylation | CYP2A6 | clinpgx.orgnih.govclinpgx.org |

| Cotinine N-oxide | Phase I: N-oxidation | P450 enzymes | clinpgx.orgnih.govclinpgx.org |

| Norcotinine | Phase I: N-demethylation | CYP2A6 | clinpgx.orgclinpgx.orgacs.org |

| Cotinine-N-glucuronide | Phase II: N-glucuronidation | UGT2B10 | nih.govclinpgx.orgaacrjournals.orgnih.gov |

| trans-3'-hydroxycotinine glucuronide | Phase II: O-glucuronidation | UGT2B7 | nih.govclinpgx.orgaacrjournals.org |

Enzyme-Mediated Metabolism and Interactions

The biotransformation of cotinine is a complex process primarily orchestrated by the cytochrome P450 (CYP) enzyme system, with contributions from other drug-metabolizing enzymes. This section delves into the specific enzymatic pathways and interactions that govern the metabolic fate of cotinine in the body.

Cytochrome P450 Enzyme Involvement

The cytochrome P450 superfamily of enzymes, particularly CYP2A6, plays a pivotal role in the metabolism of cotinine. Cotinine itself is the principal metabolite of nicotine, with approximately 70-80% of nicotine being converted to cotinine. This initial conversion is primarily mediated by the CYP2A6 enzyme clinpgx.org.

The table below summarizes the key research findings on the involvement of Cytochrome P450 enzymes in cotinine metabolism.

| Enzyme | Role in Cotinine Metabolism | Key Findings |

| CYP2A6 | Primary enzyme for both the formation of cotinine from nicotine and the subsequent metabolism of cotinine to trans-3'-hydroxycotinine. | Responsible for 70-80% of nicotine to cotinine conversion. Genetic polymorphisms significantly impact cotinine levels. |

| CYP2B6 | Potential minor role in cotinine metabolism, especially in individuals with compromised CYP2A6 function. | Genetic variations in CYP2B6 have been associated with nicotine and cotinine clearance, showing a more prominent effect in those with decreased CYP2A6 activity. nih.gov |

| CYP2D6 | Not a major contributor to cotinine metabolism. | Studies have shown that the CYP2D6 phenotype does not significantly alter the pharmacokinetics of nicotine or cotinine. drugbank.comsoton.ac.uk |

Other Drug-Metabolizing Enzyme Interactions

Beyond the cytochrome P450 system, other enzyme families are involved in the metabolism and clearance of cotinine. These include UDP-glucuronosyltransferases (UGTs) and flavin-containing monooxygenases (FMOs).

UGT enzymes are responsible for Phase II metabolism, which involves the conjugation of molecules to increase their water solubility and facilitate their excretion. Cotinine can undergo N-glucuronidation, and studies have identified UGT2B10 as the primary enzyme responsible for this reaction in human liver microsomes nih.govaacrjournals.orgnih.gov. The kinetics of cotinine N-glucuronidation are consistent with the involvement of a single primary enzyme nih.gov. Certain drugs, such as the tricyclic antidepressants amitriptyline and doxepin, have been shown to be potent inhibitors of UGT2B10 activity, which could potentially lead to drug-drug interactions by affecting cotinine clearance nih.gov.

The following table details the interactions of cotinine with other drug-metabolizing enzymes.

| Enzyme Family | Specific Enzyme | Interaction with Cotinine | Research Findings |

| UDP-glucuronosyltransferases (UGTs) | UGT2B10 | N-glucuronidation of cotinine. | UGT2B10 is the dominant enzyme for cotinine N-glucuronidation in the human liver. nih.govaacrjournals.orgnih.gov |

| Flavin-containing monooxygenases (FMOs) | FMO1, FMO3 | Indirectly involved in the overall nicotine metabolic pathway. | FMOs contribute to the N'-oxidation of nicotine, which can influence the overall metabolic flux and availability of cotinine. nih.govaacrjournals.orgaacrjournals.org |

Pharmacokinetic-Pharmacodynamic Relationship Modeling

The relationship between the concentration of cotinine in the body over time (pharmacokinetics) and its resulting pharmacological effects (pharmacodynamics) is an area of ongoing research. While comprehensive pharmacokinetic-pharmacodynamic (PK/PD) models specifically for cotinine are not extensively detailed in the current literature, several studies have laid the groundwork by characterizing its pharmacokinetic profile and exploring its pharmacodynamic effects separately.

Physiologically based pharmacokinetic (PBPK) models have been developed for nicotine and cotinine, which can simulate their absorption, distribution, metabolism, and excretion nih.govresearchgate.netnih.gov. These models are valuable tools for predicting tissue concentrations and understanding the factors that influence cotinine's pharmacokinetic variability. For instance, a coupled nicotine-cotinine PBPK model predicted a plasma half-life for cotinine of approximately 10.1 hours researchgate.net. Another study utilizing a PBPK model predicted that the maximum plasma concentration of cotinine is reached around 5.18 hours after nicotine administration researchgate.net.

On the pharmacodynamic side, research has investigated the effects of cotinine on various physiological and psychological parameters. However, establishing a clear concentration-effect relationship has been challenging. Some studies have suggested that cotinine may have behavioral effects, but these are often subtle and require further characterization to develop robust PK/PD models nih.gov.

The development of integrated PK/PD models for cotinine would be a significant step forward in understanding its pharmacological role. Such models would mathematically link cotinine concentrations to specific endpoints, allowing for better prediction of its effects and potential therapeutic applications. Currently, the available data primarily supports the construction of detailed pharmacokinetic models, with the pharmacodynamic component requiring further investigation to establish clear, quantifiable relationships.

Structure Activity Relationship Sar Studies of 1 Methyl 5 3 Pyridinyl 2 Pyrrolidinone Derivatives

Elucidation of Key Structural Features for Biological Activity

The pyrrolidine (B122466) ring is a versatile scaffold in medicinal chemistry, valued for its three-dimensional structure which allows for efficient exploration of pharmacophore space. nih.govresearchgate.net SAR studies on derivatives of 1-Methyl-5-(3-pyridinyl)-2-pyrrolidinone and related compounds have highlighted several critical structural elements that govern their biological activity.

The core structure consists of a pyrrolidinone ring and a pyridine (B92270) ring. The relative orientation of these two rings, as well as the nature and position of substituents, significantly influences the biological activity. mdpi.com For instance, in a series of pyrrolidine-2,5-dione derivatives, the substituent at the 3-position of the pyrrolidine ring was found to strongly influence anticonvulsant activity. nih.gov

Key structural features that are often investigated include:

The Pyrrolidinone Ring: Modifications to this ring, such as the introduction of substituents or alterations to the ring's stereochemistry, can dramatically impact biological activity. The stereogenicity of the carbons in the pyrrolidine ring is a significant feature, as different stereoisomers can exhibit distinct biological profiles due to different binding modes with target proteins. researchgate.net

The Pyridine Ring: The nitrogen atom in the pyridine ring is a key hydrogen bond acceptor, crucial for interaction with many biological targets. The position of attachment to the pyrrolidinone ring (in this case, position 3) and the presence of substituents on the pyridine ring can modulate activity and selectivity. mdpi.com Studies on pyridine derivatives have shown that the presence and position of electron-donating or electron-withdrawing groups can enhance antiproliferative activity. mdpi.com

The N-Methyl Group: The methyl group on the pyrrolidinone nitrogen also plays a role in the molecule's interaction with its target. For example, a "methyl scan" of the pyrrolidinium ring of nicotine (B1678760) revealed that methylation at each carbon atom led to unique changes in its interactions with α4β2 and α7 nAChRs. nih.gov Replacing the 1'-N-methyl with an ethyl group significantly reduced interaction with α4β2 but not α7 receptors. nih.gov

The following table summarizes the general impact of modifications to key structural features on the biological activity of pyrrolidine-based compounds, drawing parallels to this compound.

| Structural Feature | Modification | General Impact on Biological Activity |

| Pyrrolidinone Ring | Introduction of substituents at the 3-position | Can significantly influence activity (e.g., anticonvulsant). nih.gov |

| Alteration of stereochemistry | Different stereoisomers can have varied biological profiles. researchgate.net | |

| Pyridine Ring | Substitution on the ring | Can modulate activity and selectivity; electron-donating groups may enhance activity. mdpi.com |

| Position of attachment | Critical for proper orientation in the binding site. | |

| N-Methyl Group | Replacement with other alkyl groups | Can alter receptor subtype selectivity (e.g., nAChRs). nih.gov |

Computational Approaches to SAR Analysis

Computational methods are indispensable tools for elucidating the SAR of this compound derivatives. These approaches provide insights into the molecular interactions governing biological activity and guide the design of new, more potent, and selective compounds.

Molecular modeling and docking studies are used to predict the binding orientation and affinity of a ligand to its target receptor. nih.govuneb.br For derivatives of this compound, these studies are often focused on their interaction with different subtypes of nAChRs.

Docking simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues in the receptor's binding pocket. rsc.org For instance, the pyridyl nitrogen of related compounds is often predicted to form a crucial hydrogen bond with a backbone carbonyl group in the binding site of nAChRs. The pyrrolidine ring typically fits into a hydrophobic pocket, and the N-methyl group can contribute to van der Waals interactions.

A hypothetical docking study of this compound into an nAChR binding site might reveal the following interactions:

| Ligand Moiety | Interacting Residue (Hypothetical) | Type of Interaction |

| Pyridine Nitrogen | Trp149 (backbone C=O) | Hydrogen Bond |

| Pyridine Ring | Tyr93, Trp149 | π-π Stacking |

| Pyrrolidinone Ring | Trp55, Leu119 | Hydrophobic Interactions |

| N-Methyl Group | Cys190, Cys191 | Van der Waals Interactions |

These computational predictions help to rationalize experimentally observed SAR data and guide the design of new analogs with improved binding affinity and selectivity. nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For this compound derivatives, QSAR models can be developed to predict their affinity for nAChRs or other biological targets.

These models are built using a set of known compounds with their experimentally determined biological activities. nih.govuran.ua Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be classified as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric and electronic fields). nih.gov

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to create an equation that correlates the descriptors with the biological activity. wu.ac.thjmchemsci.com A robust QSAR model can then be used to predict the activity of new, untested compounds, thereby prioritizing synthetic efforts. nih.gov For example, a QSAR study on a series of nicotinic agonists revealed that detrimental steric effects were the main factors modulating receptor affinity. nih.govresearchgate.net

In recent years, machine learning (ML) algorithms have been increasingly applied to SAR prediction, often outperforming traditional QSAR methods. nih.govresearchgate.net ML models, such as support vector machines (SVM), random forests (RF), and artificial neural networks (ANN), can handle large and complex datasets and can capture non-linear relationships between chemical structure and biological activity. bohrium.comsemanticscholar.org

For the SAR analysis of this compound derivatives, ML models could be trained on existing data to predict their activity at different nAChR subtypes. bohrium.com These models can learn complex patterns from the data and make accurate predictions for new molecules. arxiv.org Furthermore, techniques like Shapley Additive Explanations (SHAP) can be used to interpret the ML models and understand the influence of different structural features on the predicted activity. nih.govresearchgate.net

Fragment-Based SAR Exploration

Fragment-based drug discovery (FBDD) is a powerful approach for lead identification and optimization. In the context of SAR exploration for this compound derivatives, a fragment-based approach would involve dissecting the molecule into its constituent fragments (e.g., the N-methylpyrrolidinone and the pyridine ring) and studying their individual contributions to binding.

By screening a library of small fragments, it is possible to identify those that bind to the target receptor. These fragments can then be grown or linked together to create more potent lead compounds. This approach allows for a more efficient exploration of chemical space and can lead to ligands with better physicochemical properties.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacements are key strategies in medicinal chemistry for lead optimization and for discovering novel chemical entities with similar biological activity but different core structures. nih.govnih.govresearchgate.net

Scaffold hopping involves replacing the central core of a molecule (the scaffold) with a different chemical moiety while maintaining the original orientation of the key functional groups. srce.hr For this compound, this could involve replacing the pyrrolidinone ring with other five- or six-membered heterocyclic rings to explore new chemical space and potentially improve properties such as potency, selectivity, or metabolic stability.

Bioisosteric replacement involves substituting a functional group or a part of a molecule with another group that has similar physical or chemical properties, leading to a similar biological response. nih.govresearchgate.net In the case of this compound derivatives, bioisosteric replacements could be applied to various parts of the molecule.

The following table provides examples of potential bioisosteric replacements for different moieties of this compound:

| Original Moiety | Potential Bioisosteric Replacements | Rationale |

| Pyridine Ring | Thiazole, Oxazole, Pyrimidine, Phenyl | To modulate electronic properties, hydrogen bonding capacity, and metabolic stability. mdpi.com |

| Pyrrolidinone C=O | Sulfone (SO2), Oxime (C=N-OH) | To alter hydrogen bonding capabilities and polarity. |

| N-Methyl Group | N-Ethyl, N-Cyclopropyl, N-Acyl | To probe steric and electronic requirements at this position and potentially alter receptor subtype selectivity. nih.gov |

These strategies are valuable for navigating patent landscapes and for optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. nih.gov

Preclinical Research and Therapeutic Potential of 1 Methyl 5 3 Pyridinyl 2 Pyrrolidinone

In Vitro Efficacy Studies

In vitro studies are crucial for elucidating the cellular and molecular mechanisms of a compound before advancing to more complex biological systems. For 1-methyl-5-(3-pyridinyl)-2-pyrrolidinone, also known as cotinine (B1669453), these studies have been instrumental in revealing its potential biological activities.

Cell-Based Assays

Cell-based assays are foundational in preclinical research, providing a controlled environment to study a compound's effects on cellular functions. nih.gov These assays can measure various outcomes, including cell viability, proliferation, and the activity of specific cellular pathways. nih.gov Different methods are employed to assess cell degeneration or viability, such as those using neutral red dye, tetrazolium compounds, or luciferase-based systems. nih.gov For instance, the tetrazolium-based MTS assay measures the metabolic activity of cells, where a reduction of the tetrazolium salt to a colored formazan (B1609692) product indicates viable cells. nih.gov Such assays are adaptable for high-throughput screening to identify potential therapeutic agents. nih.gov

Biochemical Assays

Biochemical assays are designed to measure the activity of specific enzymes or the interaction of a compound with a particular biological molecule. These assays are critical for identifying and characterizing the direct molecular targets of a drug candidate. For instance, in the context of inflammation, biochemical assays can determine a compound's ability to inhibit enzymes like cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX), which are key to the production of pro-inflammatory mediators. ebi.ac.uk The inhibitory concentration (IC50) value, which is the concentration of a compound required to inhibit 50% of the target's activity, is a key parameter derived from these assays. ebi.ac.uk

Interactive Table: Example of Biochemical Assay Data for Pyrrolidine (B122466) Derivatives This table is representative of the types of data generated in biochemical assays for anti-inflammatory compounds.

| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (SI) for COX-2 |

| Compound 13e | COX-2 | 0.98 | 31.5 |

| Compound 3b | COX-1 | >100 | - |

| Compound 13e | COX-1 | 30.9 | - |

| Compound 3b | COX-2 | 15.2 | 6.58 |

Data derived from studies on pyrrolidine-2,5-dione derivatives. ebi.ac.uk

In Vivo Animal Models of Disease

In vivo animal models are indispensable for evaluating the physiological effects of a compound in a living organism. These models aim to replicate aspects of human diseases, allowing for the assessment of a compound's efficacy and potential therapeutic applications. nih.govnih.gov

Neurodegenerative Disease Models (e.g., Parkinson's Disease, Alzheimer's Disease)

Animal models of neurodegenerative diseases are essential for understanding disease mechanisms and for testing new therapeutic strategies. nih.govnih.gov For Parkinson's disease (PD), models using neurotoxins like 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) have been widely used to study motor symptoms and test symptomatic therapies. nih.gov In Alzheimer's disease (AD) research, transgenic mouse models that overexpress proteins like amyloid-beta (Aβ) are common. nih.gov Non-human primate models, due to their physiological similarity to humans, are also valuable but less common. nih.gov The use of rodent models, while beneficial, has limitations due to the short lifespan of the animals and inherent differences between rodent and human brains. nih.gov

Inflammatory and Immune System Disorder Models

Various animal models are used to screen for anti-inflammatory properties of chemical compounds. nih.gov The carrageenan-induced paw edema test is a classic model for acute inflammation. ebi.ac.uk Other models include those for rheumatoid arthritis, where joint swelling and tissue inflammation are measured, and air-pouch models of inflammation. nih.gov The formalin test in rodents is another valuable model as it encompasses neurogenic and inflammatory mechanisms of pain. mdpi.com These models help in understanding how a compound might modulate inflammatory pathways involving mediators like histamine, prostaglandins, and leukotrienes. ebi.ac.ukmdpi.com

Interactive Table: Overview of In Vivo Disease Models

| Disease Area | Model Type | Key Features |

| Neurodegenerative Disease | Pharmacological (e.g., MPTP) | Induces Parkinson's-like motor symptoms. nih.gov |

| Neurodegenerative Disease | Transgenic (e.g., Aβ overexpression) | Models aspects of Alzheimer's pathology. nih.gov |

| Inflammatory Disease | Carrageenan-induced paw edema | Assesses acute anti-inflammatory effects. ebi.ac.uk |

| Inflammatory Disease | Formalin test | Evaluates both neurogenic and inflammatory pain. mdpi.com |

| Immune System Disorder | Adjuvant-induced arthritis | Models rheumatoid arthritis characteristics like joint swelling and synovitis. nih.gov |

Pharmacological Target Identification and Validation

Identifying the specific molecular targets of a compound is a critical step in drug discovery. mdpi.com This process often involves a combination of computational and experimental approaches. Network pharmacology and molecular docking can be used to predict potential targets, which are then validated through in vitro and in vivo experiments. mdpi.com For compounds with a pyrrolidine or similar heterocyclic structure, targets can range from enzymes and G-protein-coupled receptors (GPCRs) to protein-protein interactions. nih.govacs.org For example, some pyridazinone derivatives, which are structurally related to pyrrolidinones, have been found to target formyl peptide receptors (FPRs), which are involved in inflammation. nih.gov The validation of these targets is essential to understand the compound's mechanism of action and to support its further development as a therapeutic agent. mdpi.com

Proof-of-Concept Studies for Potential Therapeutic Applications

Preclinical research has identified this compound, widely known as cotinine, as a compound with significant therapeutic potential across a range of neurological and psychiatric disorders. As the primary metabolite of nicotine (B1678760), cotinine has been investigated for its pharmacological effects, which are distinct from its parent compound and notably lack its addictive properties and significant cardiovascular side effects. nih.govtechlinkcenter.org These studies provide a foundation for its potential development as a novel therapeutic agent.

Neurodegenerative Disorders

Alzheimer's Disease:

A substantial body of preclinical work suggests that cotinine may be a promising candidate for the treatment of Alzheimer's disease. nih.gov Studies in transgenic mouse models of Alzheimer's have demonstrated that long-term treatment with cotinine can prevent memory loss and reduce the pathological hallmarks of the disease. nih.govnih.gov

In one key study, chronic treatment of Tg6799 mice with cotinine before the full development of Alzheimer's-like pathology prevented memory loss and reduced the aggregation of amyloid-beta (Aβ) plaques in the brain. nih.gov Specifically, a five-month treatment regimen resulted in a significant reduction in the size of Aβ plaques in the cingulate and motor cortices. nih.gov Even when administered after the pathology was more advanced, a two-month treatment with a higher dose of cotinine led to a substantial decrease in Aβ plaque burden in the hippocampus and entorhinal cortex. nih.gov Research has shown that cotinine treatment in Alzheimer's model mice resulted in a 26% reduction in amyloid plaque deposits. usf.edu

The neuroprotective effects of cotinine in Alzheimer's models are linked to multiple mechanisms. It has been shown to inhibit the aggregation of Aβ peptides and protect cultured cortical neurons from Aβ-induced toxicity. nih.gov Furthermore, cotinine stimulates pro-survival signaling pathways, such as the Akt pathway, and inhibits the pro-apoptotic enzyme glycogen (B147801) synthase kinase 3 beta (GSK3β). nih.govresearchgate.net These actions are thought to be mediated, at least in part, through the positive modulation of α7 nicotinic acetylcholine (B1216132) receptors (nAChRs). mdpi.com

Preclinical Efficacy of Cotinine in Alzheimer's Disease Models

| Model | Key Findings | Reference |

|---|---|---|

| Tg6799 Mice | Prevented memory loss and reduced Aβ plaque aggregation. | nih.gov |

| Tg6799 Mice | Reduced Aβ plaque size by an average of 26% in the cingulate cortex and 17% in the motor cortex with early treatment. | nih.gov |

| Tg6799 Mice | Reduced Aβ plaque burden by 47% in the hippocampus and 45% in the entorhinal cortex with later-stage treatment. | nih.gov |

| Alzheimer's Disease Mice | Showed a 26% reduction in amyloid plaque deposits. | usf.edu |

| In vitro (cultured cortical neurons) | Protected against Aβ₁₋₄₂ toxicity. | nih.gov |

| In vitro | Inhibited Aβ₁₋₄₂ oligomerization. | nih.gov |

Parkinson's Disease:

The potential therapeutic benefits of cotinine also extend to Parkinson's disease. Preclinical studies suggest that like nicotine, cotinine may offer neuroprotective effects for dopaminergic neurons, which are progressively lost in this condition. nih.gov Both nornicotine (B190312) and cotinine have been shown to evoke dopamine (B1211576) release from striatal and cortical slices in rats, suggesting a potential to modulate the dopaminergic system. nih.gov

Furthermore, the anti-inflammatory properties of cotinine may be beneficial in reducing the neuroinflammation observed in Parkinson's disease. nih.gov In vitro studies have demonstrated that cotinine can suppress the release of oxygen free radicals from neutrophils and augment anti-inflammatory pathways in human monocytes. nih.gov

Psychiatric Disorders

Schizophrenia:

Cotinine has shown potential in preclinical models relevant to schizophrenia. It has demonstrated the ability to improve cognitive deficits, a core feature of the disorder that is not adequately addressed by current antipsychotic medications. elsevierpure.com In animal models, cotinine has been shown to attenuate the cognitive-impairing effects of psychotomimetic agents. elsevierpure.com Some research suggests that chronic nicotine administration can reverse hypofrontality, a state of reduced prefrontal cortex activity observed in schizophrenia, and cotinine may share some of these beneficial effects. nih.govpasteur.fr

Anxiety and Depression:

Preclinical studies have also explored the anxiolytic and antidepressant-like effects of cotinine. In mouse models of chronic stress, cotinine treatment has been shown to reduce depressive-like behaviors and prevent working memory deficits. nih.gov These effects were associated with the preservation of synaptic density in the hippocampus and prefrontal cortex. nih.gov Furthermore, cotinine has been found to reduce depressive-like behavior in mice subjected to forced swim stress, an effect linked to the enhanced expression of vascular endothelial growth factor (VEGF) in the hippocampus. nih.gov

Preclinical Efficacy of Cotinine in Models of Psychiatric Disorders

| Disorder Model | Key Findings | Reference |

|---|---|---|

| Schizophrenia (animal models) | Attenuated cognitive impairment induced by psychotomimetic agents. | elsevierpure.com |

| Chronic Restraint Stress (mice) | Reduced depressive-like behaviors and prevented working memory deficits. | nih.gov |

| Chronic Restraint Stress (mice) | Increased synaptophysin expression in the hippocampus and prefrontal cortex. | nih.gov |

| Forced Swim Stress (mice) | Reduced depressive-like behavior. | nih.gov |

| Forced Swim Stress (mice) | Enhanced the expression of vascular endothelial growth factor (VEGF) in the hippocampus. | nih.gov |

Toxicology and Safety Assessment Mechanisms of 1 Methyl 5 3 Pyridinyl 2 Pyrrolidinone

In Vitro Toxicity Screening

In vitro studies using various cell lines have been instrumental in assessing the cytotoxic and genotoxic potential of 1-Methyl-5-(3-pyridinyl)-2-pyrrolidinone.

Studies on human neuroblastoma cells (SH-SY5Y) have shown that high concentrations of cotinine (B1669453) can lead to cytotoxicity. scielo.br An MTT assay revealed that cotinine concentrations of 2.0, 1.0, and 0.5 mg/mL resulted in significant cytotoxicity, while lower concentrations of 0.25 and 0.125 mg/mL showed cell viability above 70%. scielo.br In contrast, the trypan blue assay indicated low cytotoxicity, with cell viability remaining above 80% across all tested concentrations. scielo.br Furthermore, the alkaline comet assay demonstrated that cotinine can induce DNA damage, indicating genotoxicity. scielo.br

In another study using MRC-5 human lung fibroblasts, cotinine was found to be less cytotoxic than its parent compound, nicotine (B1678760). mdpi.com At concentrations similar to those found in smokers' plasma, neither nicotine nor cotinine were cytotoxic. mdpi.com However, at a high concentration of 2 mM, both compounds reduced the viability of MRC-5 cells, with nicotine showing greater toxicity. mdpi.com

Research on primary mouse embryonic fibroblasts (PMEF) also indicated that cotinine is less toxic than nicotine. proquest.com While both compounds significantly decreased cell viability and promoted apoptosis in a dose-dependent manner, the apoptotic response in cotinine-treated cells was lower than in those treated with nicotine. proquest.com

A study on urothelial cell lines (RT4, T24, and UMUC3) found that cotinine, at concentrations of 0.1 to 1 mM, induced cell proliferation. nih.gov This effect was more pronounced than that of nicotine and other metabolites. nih.gov

Table 1: Summary of In Vitro Toxicity Studies on this compound

| Cell Line | Assay | Key Findings | Reference |

| SH-SY5Y (Human Neuroblastoma) | MTT Assay | Cytotoxicity observed at high concentrations (0.5-2.0 mg/mL). | scielo.br |

| SH-SY5Y (Human Neuroblastoma) | Trypan Blue Assay | Low cytotoxicity, with >80% cell viability at all tested concentrations. | scielo.br |

| SH-SY5Y (Human Neuroblastoma) | Alkaline Comet Assay | Significant increase in DNA damage, indicating genotoxicity. | scielo.br |

| MRC-5 (Human Lung Fibroblasts) | MTT Assay | Less cytotoxic than nicotine; cytotoxicity observed at 2 mM. | mdpi.com |

| Primary Mouse Embryonic Fibroblasts (PMEF) | Cell Viability & Apoptosis Assays | Less toxic than nicotine; induced apoptosis in a dose-dependent manner. | proquest.com |

| RT4, T24, UMUC3 (Urothelial Cancer) | Cell Proliferation Assay | Induced cell proliferation at concentrations of 0.1 to 1 mM. | nih.gov |

In Vivo Safety Profiling in Animal Models

Animal studies have provided further insights into the safety profile of this compound. In rats, cotinine has been shown to be less toxic than nicotine. nih.gov

One study investigated the effects of cotinine in drinking water on rats. nih.gov The results showed that cotinine induced cell proliferation and simple hyperplasia in the urinary bladder and renal pelvis urothelium, although to a lesser extent than nicotine. nih.gov Notably, cytotoxicity, as detected by scanning electron microscopy and apoptosis in the bladder urothelium, was induced by nicotine but not by cotinine. nih.gov

Research on the self-administration of cotinine in Wistar rats found that while cotinine could be self-administered intravenously, its effects were less robust than those of nicotine. nih.gov This suggests a lower potential for reinforcement and addiction compared to nicotine. nih.gov

Mechanisms of Toxicity

The toxic effects of this compound appear to be mediated through several mechanisms, including the induction of oxidative stress and modulation of receptor and enzyme activities.

Oxidative Stress Induction

Oxidative stress is a key mechanism implicated in the toxicity of many compounds, and this compound is no exception. Studies have demonstrated that this compound can induce oxidative stress, leading to cellular damage.

Research has shown that high levels of cotinine are associated with increased oxidative stress in the vasculature of smokers, characterized by high expression of the inflammatory marker IL-6 and low expression of the antioxidant enzyme superoxide (B77818) dismutase (SOD). nih.gov The presence of oxidative stress can lead to endothelial damage and trigger inflammatory processes. nih.gov

In primary mouse embryonic fibroblasts, both nicotine and cotinine were found to significantly induce the overproduction of reactive oxygen species (ROS). proquest.com The combination of nicotine and cotinine further promoted ROS overproduction. proquest.com

Studies on smokeless tobacco users have also linked elevated levels of salivary cotinine to increased oxidative stress, as indicated by higher levels of malondialdehyde (MDA), a marker of lipid peroxidation, and decreased activities of antioxidant enzymes. nih.gov This increase in ROS can cause damage to cells and tissues. nih.gov

Receptor/Enzyme Modulation leading to Adverse Effects

This compound can interact with various receptors and enzymes, leading to downstream effects that may contribute to its toxicity.

Cotinine is known to be a weak agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), although its potency is much lower than that of nicotine. nih.govwikipedia.org It can bind to, activate, and desensitize these receptors. wikipedia.org The interaction with nAChRs is thought to mediate some of its neuropharmacological and behavioral effects. nih.gov In urothelial cells, the cell proliferation induced by cotinine was blocked by inhibitors of nicotinic receptors, suggesting the involvement of this pathway. nih.gov

Beyond nAChRs, cotinine has been shown to interact with other systems. For instance, it can bind to the myeloid differentiation protein 2, an accessory protein of Toll-like receptor 4, to regulate neuroinflammation independently of nAChRs. nih.gov

Enzyme modulation is another important aspect of its mechanism. The metabolism of cotinine itself is primarily mediated by the enzyme CYP2A6. wikipedia.org Variations in CYP2A6 activity can lead to different levels of cotinine accumulation in the body. wikipedia.org Furthermore, studies have shown that cotinine can influence the activity of other enzymes. For example, high cotinine levels have been associated with decreased expression of superoxide dismutase (SOD), an important antioxidant enzyme. nih.gov In smokeless tobacco users, increased cotinine levels were correlated with decreased activities of antioxidant enzymes in saliva. nih.gov

Risk Assessment Methodologies for Novel Compounds

The risk assessment of novel compounds like this compound involves a multi-faceted approach to characterize potential hazards and determine safe exposure levels. This process often integrates data from various sources, including in vitro and in vivo studies, as well as information on human exposure.

For pyrrolidinone-based compounds, such as N-methyl-2-pyrrolidone (NMP), risk assessment has focused on developmental toxicity as a sensitive endpoint. industrialchemicals.gov.auepa.gov Methodologies often involve developing physiologically based pharmacokinetic (PBPK) models to extrapolate findings from animal studies to humans. nih.gov These models help in understanding the relationship between external exposure and internal dose metrics, which can then be used to derive occupational exposure limits (OELs) or other safety thresholds. nih.gov

A tiered approach to risk assessment, often referred to as Next-Generation Risk Assessment (NGRA), is increasingly being adopted for novel compounds. researchgate.net This framework integrates toxicokinetics (what the body does to the chemical) and toxicodynamics (what the chemical does to the body) using New Approach Methodologies (NAMs), which include in vitro assays and computational modeling. researchgate.net

The risk assessment process for a compound like this compound would typically involve:

Hazard Identification: Identifying potential adverse health effects through literature reviews and analysis of in vitro and in vivo toxicity data. researchgate.net

Dose-Response Assessment: Characterizing the relationship between the dose of the compound and the incidence of adverse effects. nih.gov

Exposure Assessment: Determining the extent of human exposure through various routes (e.g., inhalation, dermal contact). industrialchemicals.gov.au This can be done by measuring biomarkers like cotinine in biological fluids. mdpi.comcoresta.org

Risk Characterization: Integrating the hazard, dose-response, and exposure information to estimate the probability of adverse health effects in exposed populations. nih.gov This can involve calculating a Margin of Exposure (MoE), which compares the no-observed-adverse-effect level (NOAEL) or benchmark dose (BMD) to the estimated human exposure. researchgate.net

The use of biomarkers like cotinine is crucial in the risk assessment of tobacco smoke exposure, allowing for an estimation of the intake of nicotine and other toxic components. mdpi.com This information can then be used to assess both carcinogenic and non-carcinogenic risks. mdpi.com

Analytical Methodologies for Research and Quantification of 1 Methyl 5 3 Pyridinyl 2 Pyrrolidinone

Chromatographic Techniques

Chromatographic techniques are the cornerstone for the separation and quantification of 1-Methyl-5-(3-pyridinyl)-2-pyrrolidinone from complex biological samples. These methods provide high specificity and sensitivity, allowing for the accurate measurement of the compound and its metabolites.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UHPLC-MS/MS, UHPLC-Q-TOF-MS)

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of this compound. mdpi.com This technique offers exceptional sensitivity and selectivity, enabling the detection of low analyte concentrations. nih.gov Ultra-High-Performance Liquid Chromatography (UHPLC) systems provide faster analysis times and improved resolution. criver.com

LC-MS/MS methods typically involve a sample preparation step to isolate the analyte from the biological matrix, followed by chromatographic separation and mass spectrometric detection. criver.com Separation is commonly achieved using reversed-phase columns (e.g., C8, C18) or Hydrophilic Interaction Liquid Chromatography (HILIC) columns. nih.govresearchgate.netnih.govbiopharmaservices.com The mobile phase usually consists of a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer containing additives like formic acid or ammonium (B1175870) formate (B1220265) to enhance ionization. nih.govnih.gov

Detection is performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion to product ion transition for the analyte and its internal standard. cdc.govnih.gov UHPLC coupled with Quadrupole Time-of-Flight (Q-TOF) mass spectrometry has also been utilized, offering high-resolution mass accuracy for both quantification and identification of unknown metabolites. mdpi.com

Interactive Data Table: Representative LC-MS/MS Parameters for this compound Analysis

| Parameter | Setting 1 | Setting 2 | Setting 3 | Source |

| Chromatography | UHPLC | HPLC | UHPLC | nih.govcriver.comnih.gov |

| Column | Phenomenex Luna C18 | Phenomenex Luna® HILIC | Waters UPLC®-BEH Phenyl | nih.govcriver.comnih.gov |

| Mobile Phase A | Water with 0.1% Formic Acid | 100mM Ammonium Formate (pH 3.2) | Water | nih.govcriver.comnih.gov |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile | Methanol | nih.govcriver.comnih.gov |

| Flow Rate | 0.4 mL/min | 0.4 mL/min | 0.8 mL/min | nih.govcriver.comnih.gov |

| Injection Volume | 5 µL | 10 µL | 25 µL | nih.govcriver.com |

| Ionization Mode | ESI Positive | ESI Positive | ESI Positive | criver.comnih.gov |

| MRM Transition | Varies by instrument | Varies by instrument | Varies by instrument | nih.gov |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or diode-array detection (DAD) is a widely available and reliable technique for the quantification of this compound. nih.govsigmaaldrich.com While generally less sensitive than LC-MS/MS, HPLC-UV/DAD methods are robust and cost-effective for analyzing samples with higher concentrations of the analyte. nih.govmybiosource.com

These methods also utilize reversed-phase columns for separation. utc.edu The mobile phase composition is optimized to achieve good resolution between this compound and other nicotine (B1678760) metabolites. utc.edu Quantification is based on the peak area of the analyte at a specific UV wavelength, typically around 260 nm. The main advantage of HPLC is its capability to simultaneously screen for nicotine and several of its metabolites. mybiosource.com

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for the definitive structural elucidation of this compound and its metabolites.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure of a molecule. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the methyl group, the pyrrolidinone ring, and the pyridine (B92270) ring would be observed. chemicalbook.comspectrabase.com The chemical shifts, splitting patterns (multiplicity), and integration of these signals allow for the unambiguous assignment of each proton in the structure.

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. nist.gov In the mass spectrum of this compound, the molecular ion peak [M]+ would confirm its molecular weight. The fragmentation pattern, which shows the masses of different fragments of the molecule, provides further structural information, particularly about the connectivity of the pyrrolidinone and pyridine rings.

Immunoassays for Detection

Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), are widely used as a rapid and high-throughput screening method for the detection of this compound in biological fluids like urine and saliva. nih.govlin-zhi.comresearchgate.net These assays are based on the principle of competitive binding between the analyte in the sample and a labeled form of the analyte for a limited number of antibody binding sites. lin-zhi.com

The concentration of this compound in the sample is inversely proportional to the signal generated by the labeled analyte. While immunoassays are highly sensitive and suitable for large-scale studies, they can sometimes exhibit cross-reactivity with other structurally related nicotine metabolites, such as 3'-hydroxycotinine. researchgate.netnih.gov This can lead to an overestimation of the actual concentration of this compound. nih.gov Therefore, positive results from immunoassays are often confirmed by a more specific method like LC-MS/MS. mdpi.comresearchgate.net

Sample Preparation and Derivatization Strategies for Bioanalytical Studies

Effective sample preparation is a critical step to remove interferences from the biological matrix and to concentrate the analyte before instrumental analysis. cdc.gov The choice of technique depends on the nature of the biological sample (e.g., plasma, urine, hair) and the analytical method used. nih.gov

Common sample preparation strategies include:

Protein Precipitation (PPT): This is a simple and fast method, often used for plasma and serum samples, where a solvent like acetonitrile or methanol is added to precipitate proteins, which are then removed by centrifugation. criver.comnih.govresearchgate.net

Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte from the aqueous biological sample into an immiscible organic solvent. nih.govnih.gov It provides a cleaner extract compared to PPT.

Solid-Phase Extraction (SPE): SPE uses a solid sorbent packed in a cartridge or a 96-well plate to retain the analyte while the matrix components are washed away. nih.govfishersci.com The analyte is then eluted with a small volume of solvent, resulting in a clean and concentrated sample. This is a very common and effective technique for various biological matrices. nih.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, originally developed for pesticide analysis in food, has been adapted for the analysis of nicotine metabolites in matrices like hair and nails. nih.gov It involves an extraction and cleanup step to remove interferences. nih.gov

Derivatization is not typically required for the analysis of this compound by LC-MS/MS due to its inherent ionizability. However, in some HPLC methods with fluorescence detection, derivatization has been used to enhance the fluorescence of certain metabolites to improve detection limits. nih.gov

Interactive Data Table: Comparison of Sample Preparation Techniques

| Technique | Principle | Advantages | Common Matrices | Source |

| Protein Precipitation | Protein denaturation and removal by organic solvent. | Fast, simple, inexpensive. | Plasma, Serum | criver.comnih.govresearchgate.net |

| Liquid-Liquid Extraction | Partitioning of analyte between two immiscible liquids. | Good cleanup, high recovery. | Urine, Plasma | nih.govnih.gov |

| Solid-Phase Extraction | Analyte retention on a solid sorbent and elution. | Excellent cleanup, high concentration factor, automation friendly. | Urine, Plasma, Saliva | nih.govfishersci.com |

| QuEChERS | Salting-out liquid-liquid extraction followed by dispersive SPE. | Fast, high throughput, low solvent usage. | Hair, Nails | nih.gov |

Method Validation and Quality Control in Research Settings

To ensure the reliability and accuracy of research findings, analytical methods for this compound must be rigorously validated. nih.govnih.govcdc.gov Method validation is performed according to guidelines from regulatory agencies like the U.S. Food and Drug Administration (FDA). nih.gov

Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. cdc.gov

Linearity: The range of concentrations over which the analytical response is directly proportional to the analyte concentration. cdc.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. nih.govcdc.gov

Recovery: The efficiency of the extraction procedure in recovering the analyte from the biological matrix. nih.govcdc.gov

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte, which can lead to ion suppression or enhancement. nih.govnih.gov

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability). nih.govnih.gov

Quality control (QC) measures are implemented in every analytical run to monitor the performance of the method. prisminltd.com This typically involves the analysis of QC samples at low, medium, and high concentrations alongside the unknown samples. nih.gov The use of a stable isotope-labeled internal standard, such as cotinine-d3, is highly recommended for LC-MS/MS analysis. nih.govresearchgate.netbiopharmaservices.com The internal standard is added to all samples and standards at the beginning of the sample preparation process to compensate for variations in sample processing and instrumental response. fda.gov Addressing potential environmental contamination of nicotine is also a critical aspect of quality control. biopharmaservices.com

Sensitivity, Specificity, and Reproducibility

The sensitivity and specificity of cotinine (B1669453) assays are critical for accurately distinguishing between different levels of nicotine exposure, from active smoking to passive exposure. nih.govrgare.com Specificity is largely achieved through chromatographic separation combined with mass spectrometric detection, which can differentiate cotinine from other related compounds. researchgate.netnih.gov The use of a deuterated internal standard, such as cotinine-d3, is a common practice in LC-MS/MS and GC-MS methods to ensure accuracy and account for any variability during sample preparation and analysis. researchgate.netoup.comresearchgate.net

The sensitivity of these methods allows for the detection of very low concentrations of cotinine, which is essential for studies on passive smoking. oup.com The sensitivity and specificity of cotinine tests can vary depending on the established cut-off value. rgare.com For instance, a cut-off value of 14.2 ng/mL for salivary cotinine has demonstrated a sensitivity of 99% and a specificity of 96.4%. rgare.com Another study suggests a cut-off of 15 ng/mL for plasma or saliva provides a clear distinction between smokers, non-smokers, and those passively exposed. rgare.com

Reproducibility is a key parameter for the validation of any analytical method, ensuring that results are consistent over time and between different analytical runs. This is typically assessed by calculating the intra- and inter-assay precision, expressed as the coefficient of variation (CV). Studies have consistently reported low CVs for cotinine quantification methods, indicating high reproducibility. For example, one LC-MS/MS method reported intra-assay and inter-assay imprecision of less than 5% and 10%, respectively. researchgate.netoup.com Another study using GC-MS found relative standard deviations for within-day and day-to-day assays to be less than 8.7%. researchgate.net The stability of the nicotine metabolite ratio (NMR), which includes cotinine, has also been shown to be highly reproducible, with reliability coefficients of 0.97 in plasma and 0.98 in saliva at room temperature. nih.gov

Table 1: Reproducibility of Analytical Methods for Cotinine Quantification

| Analytical Method | Matrix | Intra-assay Precision (% CV) | Inter-assay Precision (% CV) | Source |

|---|---|---|---|---|

| LC-MS/MS | Plasma | <5% | <10% | researchgate.netoup.com |

| LC-MS/MS | Urine | <12% | <10% | researchgate.net |

| GC-MS | Plasma, Urine | <8.7% | <8.7% | researchgate.net |

| HPLC | Rat Plasma | 3.324% | 2.006% | akjournals.com |

| UHPLC-QDa | Urine | <5% | <10% | scitechnol.com |

Quantitative Analysis and Limits of Detection/Quantification

Quantitative analysis of cotinine is predominantly performed using LC-MS/MS and GC-MS. sigmaaldrich.comnih.govtcnj.edu These methods typically involve a sample preparation step, such as liquid-liquid extraction or solid-phase extraction, to isolate cotinine and its internal standard from the biological matrix. researchgate.netnih.gov Quantification is achieved by creating a calibration curve from standards of known concentrations and comparing the detector response of the unknown sample to this curve. oup.comjfda-online.com The use of multiple reaction monitoring (MRM) in tandem mass spectrometry enhances the specificity and sensitivity of the quantification. oup.comresearchgate.net For example, a common transition monitored for cotinine is m/z 177.1 > 79.6. researchgate.net

The limits of detection (LOD) and quantification (LOQ) are fundamental parameters that define the performance of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. Numerous studies have established the LOD and LOQ for cotinine in various biological fluids. These limits are generally in the low nanogram per milliliter (ng/mL) range, and some highly sensitive methods can even reach sub-ng/mL levels. oup.comoup.com

For instance, one LC-MS/MS method for plasma cotinine reported an LOD of 0.13 ng/mL and an LOQ of 0.20 ng/mL. researchgate.netoup.com Another LC-MS/MS method for urinary cotinine established an LOD of 0.156 µg/L (0.156 ng/mL) and an LOQ of 2.5 µg/L (2.5 ng/mL). researchgate.net A GC-MS method for determining cotinine in urine reported an LOD of 0.2 ng/mL and an LOQ of 0.5 ng/mL. nih.gov The development of ultra-high performance liquid chromatography (UHPLC) coupled with mass detection has also provided robust methods for cotinine quantification, with one study defining the LOQ as the lower limit of the linearity range at 0.001 µg/mL (1 ng/mL). scitechnol.com

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Cotinine

| Analytical Method | Matrix | LOD | LOQ | Source |

|---|---|---|---|---|

| LC-MS/MS | Plasma | 0.13 ng/mL | 0.20 ng/mL | researchgate.netoup.comsigmaaldrich.com |

| UPLC-MS/MS | Serum | 0.38 ng/mL | 1.11 ng/mL | nih.gov |

| LC-MS/MS | Urine | 0.156 µg/L | 2.5 µg/L | researchgate.net |

| GC-MS | Urine | 0.2 ng/mL | 0.5 ng/mL | nih.gov |

| HPLC | Urine | 30.0 ng/mL | - | jfda-online.com |

| UHPLC-QDa | Urine | 0.000 µg/mL | 0.001 µg/mL | scitechnol.com |

Research on Derivatives and Analogs of 1 Methyl 5 3 Pyridinyl 2 Pyrrolidinone

Structural Modifications and Their Impact on Biological Activity

The pyrrolidine (B122466) ring is a versatile scaffold in medicinal chemistry, valued for its three-dimensional structure which allows for efficient exploration of pharmacophore space. nih.gov Modifications to the 1-methyl-5-(3-pyridinyl)-2-pyrrolidinone structure have been systematically undertaken to probe how changes affect its interaction with biological targets.

One common modification involves the introduction of functional groups onto the pyrrolidinone or pyridine (B92270) rings. For instance, hydroxylation of the pyrrolidinone ring at the 3-position creates 3-hydroxycotinine, a major metabolite of cotinine (B1669453). nist.gov This modification significantly alters the polarity and metabolic stability of the parent compound.